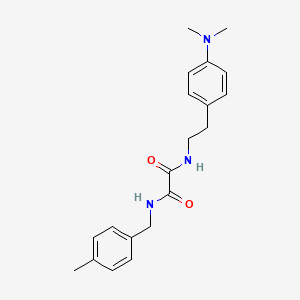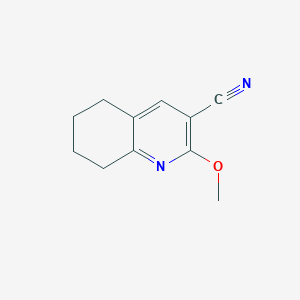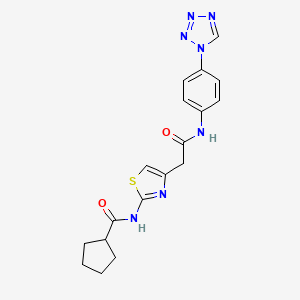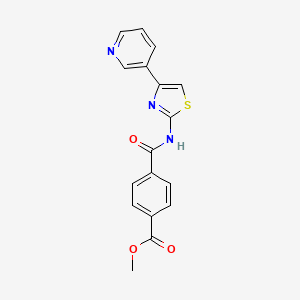
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anticancer drug. DMXAA was initially discovered in 1998 as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, it has been found to have other mechanisms of action that make it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Synthetic Methodologies and Organic Chemistry Applications
Studies on compounds with similar structures or functionalities, such as N,N-Dimethyl-4-nitrobenzylamine and other benzylamine derivatives, highlight the importance of these chemicals as intermediates in organic synthesis. They serve crucial roles in the production of pharmaceuticals, agrochemicals, and other chemical products due to their reactivity and the versatility of the amide bond. The development of synthetic technologies for these compounds, emphasizing cost-efficiency, simplicity, and environmental friendliness, underscores their significance in industrial and laboratory settings (Wang Ling-ya, 2015).
Photoreactive and Material Science Studies
Research into the photoreactivity of compounds structurally similar to the one , such as 2-(Dialkylamino)ethyl esters of γ-oxo acids, reveals their potential in developing novel materials. These compounds can undergo specific reactions, like photocyclization, to produce unique structures with potential applications in material science and organic chemistry. The influence of the stability and conformational flexibility of intermediates on their chemical behavior is crucial for designing photoreactive compounds with desired properties (T. Hasegawa et al., 1990).
Neurochemical and Pharmacological Research
The study of psychoactive substances, such as 25I-NBOMe and related N-benzylphenethylamines, provides insight into their effects on the central nervous system. These compounds are potent agonists at serotonin receptors and have been the subject of research for their hallucinogenic properties. Understanding their pharmacology, including receptor binding profiles and effects on neurotransmitter systems, is crucial for assessing their therapeutic potential and risks. Studies in this area contribute to the broader field of neurochemistry and psychopharmacology, exploring the mechanisms of action of psychoactive substances and their implications for mental health and drug design (A. Eshleman et al., 2018).
Analytical Techniques and Forensic Applications
The differentiation and analysis of psychoactive N-benzylphenethylamines using techniques such as GC-MS and LC-MS/MS are essential for forensic science. These methods enable the identification and quantification of novel psychoactive substances in biological and environmental samples. Such analytical capabilities are crucial for law enforcement, public health, and research into the pharmacokinetics and toxicology of these substances. Developing reliable analytical methods for new compounds helps in monitoring their use and understanding their impact on society (J. T. Davidson & Glen P. Jackson, 2019).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-6-17(7-5-15)14-22-20(25)19(24)21-13-12-16-8-10-18(11-9-16)23(2)3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGQSSSXQFRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)


![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)



![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2918805.png)
![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2918808.png)